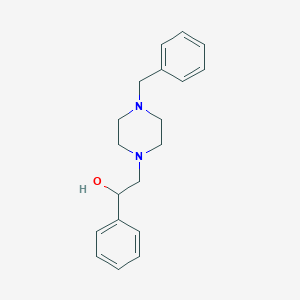

2-(4-Benzylpiperazino)-1-phenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Benzylpiperazino)-1-phenyl-1-ethanol” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, a related compound, 1-benzylpiperazine, can be synthesized from piperazine hexahydrate and benzyl chloride . Another compound, 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, was synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile with selenium element in the presence of sodium borohydride and ethanol .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Studies have shown the utility of specific catalysts and methodologies in the synthesis of complex molecules. For example, the use of gold(I)-catalyzed intermolecular hydroalkoxylation has been demonstrated for the efficient synthesis of alkyl allylic ethers, highlighting a methodology that could potentially be applied to or inspired by the synthesis or functionalization of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol (Zhang & Widenhoefer, 2008).

Biochemical Applications

Research into the biosynthesis of aromatic compounds from renewable sources has provided insights into the microbial production of benzyl alcohol, a compound structurally related to this compound. This research demonstrates the potential for engineering microbial pathways for the synthesis of complex organic molecules, offering a sustainable approach to chemical synthesis (Pugh et al., 2015).

Material Science

In material science, the development of new monomers and polymers with specific properties is a key area of research. Studies on new fluorinated monomers, for example, reveal the impact of molecular structure on the physical properties of the resulting materials, which could be pertinent when considering the application of this compound in the synthesis of new materials (Bracon et al., 2000).

Chemical Clearing and Dehydration

In the context of biological imaging, the search for chemicals that can clear tissue without diminishing the fluorescence of markers like GFP has led to the identification of alternative solvents. This area of research is indicative of the broader chemical investigations into solvent effects on molecular properties, which could influence how this compound is utilized in biological applications (Becker et al., 2012).

Mecanismo De Acción

Target of Action

Benzylpiperazine, a related compound, has been found to have a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . It also has a high affinity action at the alpha2-adrenoreceptor .

Mode of Action

Benzylpiperazine, a structurally similar compound, acts as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and causing an increase in released noradrenaline .

Biochemical Pathways

The related compound benzylpiperazine is known to affect the noradrenaline and dopamine pathways .

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized hepatically and excreted renally . The bioavailability of benzylpiperazine is unknown .

Result of Action

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have been found to exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity

Molecular Mechanism

Similar compounds have been found to interact with oxidoreductase proteins

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10,19,22H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKPBKIXBACXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2847309.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)